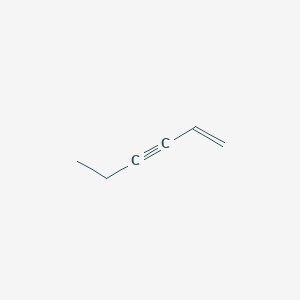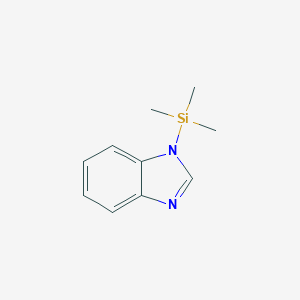
1-(trimethylsilyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(trimethylsilyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. This compound is widely used in various fields such as organic synthesis, medicinal chemistry, and material science. The unique properties of 1-(trimethylsilyl)-1H-benzimidazole make it an important compound in the scientific community.
Wirkmechanismus
The mechanism of action of 1-(trimethylsilyl)-1H-benzimidazole is not fully understood. However, it is believed that this compound acts as a nucleophile and attacks electrophilic species. This reaction results in the formation of various compounds such as benzimidazoles, imidazoles, and pyrazoles.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(trimethylsilyl)-1H-benzimidazole are not fully understood. However, studies have shown that this compound exhibits anti-cancer and anti-inflammatory properties. It is believed that the anti-cancer activity of 1-(trimethylsilyl)-1H-benzimidazole is due to its ability to inhibit cell proliferation and induce apoptosis. The anti-inflammatory activity of this compound is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(trimethylsilyl)-1H-benzimidazole in lab experiments is its ease of synthesis. This compound can be synthesized using simple procedures and is readily available. Another advantage of using this compound is its versatility. It can be used in various fields such as organic synthesis, medicinal chemistry, and material science. However, one limitation of using 1-(trimethylsilyl)-1H-benzimidazole in lab experiments is its toxicity. This compound is toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for research on 1-(trimethylsilyl)-1H-benzimidazole. One future direction is to investigate its anti-cancer properties further. Studies have shown that this compound exhibits anti-cancer activity, and further research could lead to the development of new anti-cancer agents. Another future direction is to investigate its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory properties, and further research could lead to the development of new anti-inflammatory agents. Additionally, research could be conducted to investigate the potential of 1-(trimethylsilyl)-1H-benzimidazole as a precursor for the synthesis of new materials with unique properties.
Conclusion
In conclusion, 1-(trimethylsilyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. This compound is widely used in various fields such as organic synthesis, medicinal chemistry, and material science. The unique properties of 1-(trimethylsilyl)-1H-benzimidazole make it an important compound in the scientific community. Further research on this compound could lead to the development of new anti-cancer agents, anti-inflammatory agents, and materials with unique properties.
Synthesemethoden
The synthesis of 1-(trimethylsilyl)-1H-benzimidazole involves the reaction of o-phenylenediamine with trimethylsilyl chloride in the presence of a base. This reaction results in the formation of 1-(trimethylsilyl)-1H-benzimidazole. The yield of this reaction can be improved by using an excess amount of trimethylsilyl chloride and a strong base.
Wissenschaftliche Forschungsanwendungen
1-(trimethylsilyl)-1H-benzimidazole is widely used in scientific research. This compound is used as a reagent in organic synthesis. It is used to synthesize various compounds such as benzimidazoles, imidazoles, and pyrazoles. 1-(trimethylsilyl)-1H-benzimidazole is also used in medicinal chemistry. It is used as a starting material to synthesize various drugs such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. In addition, 1-(trimethylsilyl)-1H-benzimidazole is used in material science. It is used as a precursor to synthesize various materials such as polymers, liquid crystals, and dendrimers.
Eigenschaften
CAS-Nummer |
13435-08-0 |
|---|---|
Produktname |
1-(trimethylsilyl)-1H-benzimidazole |
Molekularformel |
C10H14N2Si |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
benzimidazol-1-yl(trimethyl)silane |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)12-8-11-9-6-4-5-7-10(9)12/h4-8H,1-3H3 |
InChI-Schlüssel |
XKDVXMHPDJSQCC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N1C=NC2=CC=CC=C21 |
Kanonische SMILES |
C[Si](C)(C)N1C=NC2=CC=CC=C21 |
Synonyme |
1H-Benzimidazole,1-(trimethylsilyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



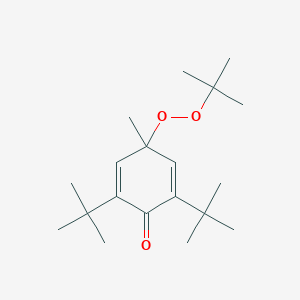

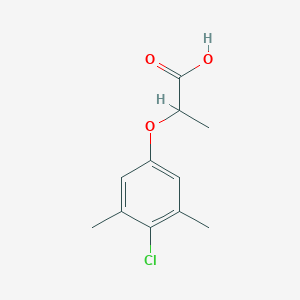
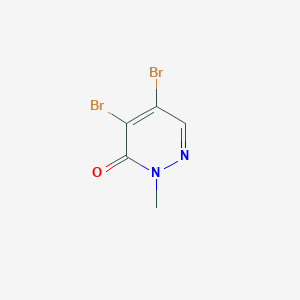
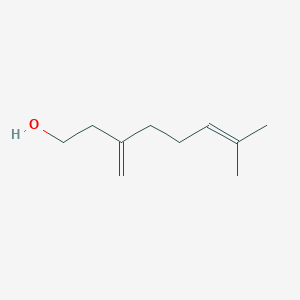


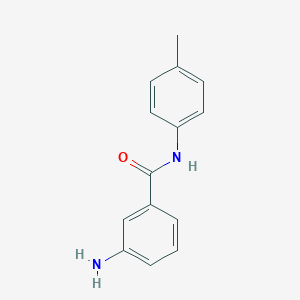
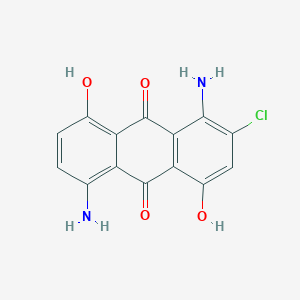


![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)

